molecular formula C10H21Si B3179448 7-Octenyldimethylsilane CAS No. 52770-61-3

7-Octenyldimethylsilane

Cat. No.: B3179448
CAS No.: 52770-61-3
M. Wt: 169.36 g/mol
InChI Key: DOLCJFRLHBRZBS-UHFFFAOYSA-N
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Description

7-Octenyldimethylsilane is an organosilicon compound with the molecular formula C10H22Si. It is a transparent liquid with a density of 0.76 g/cm³ and a boiling point of 55-57°C at 6 mm Hg . This compound is primarily used as a chemical intermediate in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octenyldimethylsilane can be synthesized through the hydrosilylation of 1-octene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors to maintain consistent reaction parameters. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Octenyldimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Halogenated silanes.

Scientific Research Applications

7-Octenyldimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Octenyldimethylsilane involves its ability to form stable silicon-carbon bonds. This stability allows it to act as a versatile intermediate in various chemical reactions. The compound can interact with different molecular targets, including organic and inorganic substrates, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Octenyldimethylsilane is unique due to its octenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific functionalization and stability .

Properties

InChI

InChI=1S/C10H21Si/c1-4-5-6-7-8-9-10-11(2)3/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLCJFRLHBRZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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